Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate

Description

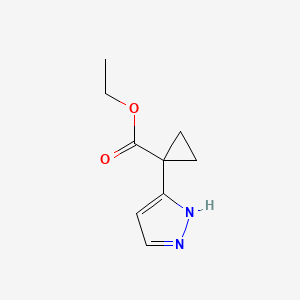

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate is a heterocyclic compound featuring a cyclopropane ring fused with a pyrazole moiety and an ethyl ester functional group. Pyrazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The cyclopropane ring introduces structural rigidity, which can enhance binding affinity to biological targets . This compound is synthesized via nucleophilic substitution or cyclization reactions, often involving precursors like malononitrile or ethyl cyanoacetate under reflux conditions with catalysts such as triethylamine . Its structural uniqueness positions it as a promising intermediate in pharmaceutical development, particularly for kinase inhibitors or agrochemical agents .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8(12)9(4-5-9)7-3-6-10-11-7/h3,6H,2,4-5H2,1H3,(H,10,11) |

InChI Key |

BOVSSXCTWYJOQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of dicarboxylic alkynes and hydrazines, catalyzed by rhodium . Another approach involves a radical addition followed by intramolecular cyclization under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Biological Activity

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. The compound features a cyclopropane ring fused with a pyrazole moiety, contributing to its unique biological profile.

The biological activity of this compound is attributed to its interaction with various molecular targets. The pyrazole ring can engage with biological receptors, potentially modulating their activity. The cyclopropane structure may also participate in chemical reactions that enhance the compound's efficacy in biological systems.

Table 1: Summary of Biological Activities

Research Findings

Numerous studies have investigated the biological effects of this compound and related compounds.

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds showed significant inhibition of TNF-α and IL-6 production, indicating potential use in inflammatory diseases. For instance, one study reported up to 85% inhibition at a concentration of 10 µM compared to standard drugs like dexamethasone .

Case Study 2: Analgesic Effects

In vivo studies using carrageenan-induced rat paw edema models demonstrated that certain derivatives exhibited analgesic effects comparable to ibuprofen. Specifically, compounds derived from the pyrazole framework showed up to 78% reduction in edema at specific time points .

Case Study 3: MAO-B Inhibition

Research has indicated that some pyrazole derivatives exhibit potent inhibition of monoamine oxidase B (MAO-B), which is relevant for treating neurological disorders such as Parkinson's disease. The synthesized compounds displayed high selectivity and potency against both MAO-A and MAO-B isoforms .

Applications in Medicinal Chemistry

This compound is being explored as a building block for the synthesis of novel pharmaceutical agents targeting various diseases, particularly those involving inflammation and neurological dysfunctions. Its unique structural features make it a valuable candidate for further development in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.